molecular formula C15H26O6Si B14409828 Benzoic acid;2-triethoxysilylethanol CAS No. 87441-02-9

Benzoic acid;2-triethoxysilylethanol

Cat. No.: B14409828
CAS No.: 87441-02-9
M. Wt: 330.45 g/mol
InChI Key: QWIWAYVRQKEOQF-UHFFFAOYSA-N
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Description

"Benzoic acid;2-triethoxysilylethanol" is a hybrid organic-inorganic compound combining a benzoic acid moiety with a triethoxysilyl-functionalized ethanol group. The benzoic acid component provides carboxylic acid reactivity (e.g., hydrogen bonding, coordination with metal ions), while the triethoxysilyl group introduces silane coupling properties, enabling adhesion to inorganic surfaces (e.g., glass, metals) via hydrolysis and condensation reactions . This dual functionality makes it valuable in materials science for surface modification, polymer composites, and coatings.

Properties

CAS No.

87441-02-9

Molecular Formula

C15H26O6Si

Molecular Weight

330.45 g/mol

IUPAC Name

benzoic acid;2-triethoxysilylethanol

InChI

InChI=1S/C8H20O4Si.C7H6O2/c1-4-10-13(8-7-9,11-5-2)12-6-3;8-7(9)6-4-2-1-3-5-6/h9H,4-8H2,1-3H3;1-5H,(H,8,9)

InChI Key

QWIWAYVRQKEOQF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCO)(OCC)OCC.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of "Benzoic acid;2-triethoxysilylethanol" with structurally or functionally related compounds:

Compound Structure Key Properties Applications References
This compound Benzoic acid esterified with 2-triethoxysilylethanol Combines carboxylic acid reactivity with silane coupling; hydrolyzable ethoxy groups. Surface modifiers, adhesion promoters, hybrid organic-inorganic composites. Inferred
Benzoic acid, 2-butoxy-3-methoxy- () Benzoic acid with butoxy, methoxy, and isopropylaminoethyl ester groups Lipophilic due to alkoxy groups; forms hydrochloride salts for enhanced solubility. Pharmaceutical intermediates, organic synthesis.
Benzoic acid, 3-[(trimethylsilyl)oxy]- () Trimethylsilyl-protected benzoic acid derivative Hydrophobic; trimethylsilyl group stabilizes the carboxylic acid. Protecting groups in organic synthesis, gas chromatography stationary phases.
Cyclohexanecarboxylic acid () Hydrogenated derivative of benzoic acid Saturated cyclohexane ring; higher thermal stability than benzoic acid. Pharmaceutical intermediates (e.g., praziquantel synthesis).
Biosensor-responsive derivatives () Para-substituted benzoic acids (e.g., pHBA, pABA) Substituent position (para > ortho > meta) dictates biosensor affinity. Biosensors for medical or industrial monitoring of benzoic acid derivatives.

Key Comparative Findings

  • Reactivity: The triethoxysilyl group in "this compound" enables covalent bonding to inorganic substrates, unlike purely organic derivatives (e.g., cyclohexanecarboxylic acid) . Substituent position significantly impacts functionality. For example, ortho-substituted derivatives (as inferred here) may exhibit lower biosensor sensitivity compared to para-substituted analogs like pHBA .
  • Thermal Stability :

    • Silane-containing derivatives (e.g., trimethylsilyl esters in ) typically exhibit higher thermal stability than unmodified benzoic acid due to reduced hydrogen bonding .
  • Solubility :

    • Alkoxy and silyl groups enhance lipophilicity, reducing aqueous solubility compared to parent benzoic acid. Hydrochloride salts (e.g., ) improve solubility in polar solvents .
  • Coordination Chemistry: Benzoic acid derivatives with electron-donating groups (e.g., -OH, -OCH₃) form stable complexes with lanthanides (). The triethoxysilyl group may interfere with metal coordination unless hydrolyzed to silanol (-SiOH) .

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